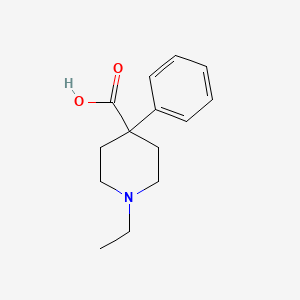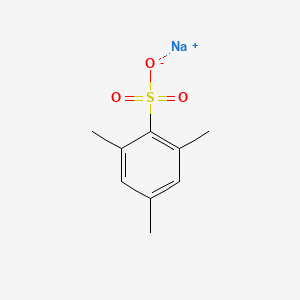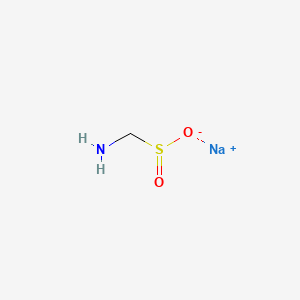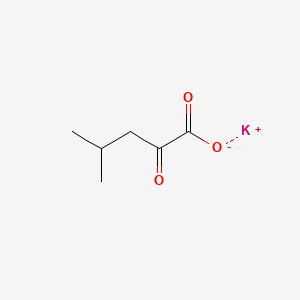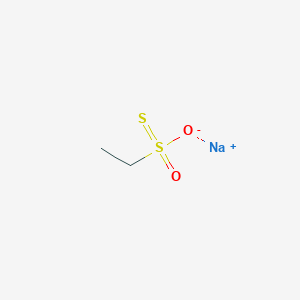
S-Sodium Ethanethiosulfonate
Übersicht
Beschreibung
S-Sodium Ethanethiosulfonate, also known as sodium ethanesulfonothioate, is a chemical compound with the molecular formula C2H6O2S2 and a molecular weight of 148.18 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 . This indicates the presence of two carbon atoms, six hydrogen atoms, two oxygen atoms, two sulfur atoms, and one sodium atom in the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance that appears as a white or almost white crystal .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Detection
Sulfur-doped graphene quantum dots (S-GQDs) synthesized using sodium p-toluenesulfonate aqueous solution exhibit improved electronic properties and surface chemical reactivities. These characteristics make S-GQDs efficient fluorescent probes for highly selective detection of Fe(3+), showcasing potential applications in clinical diagnosis and the design of effective fluorescence probes for biologically related targets (Shuhua Li et al., 2014).
Biochemical Research
The common buffer salt sodium 2-(N-morpholino)ethanesulfonate (NaMES) is widely used in biological and biochemical research due to its stable buffering capacity. X-ray diffraction analysis of NaMES provides insights into its structural properties, contributing to its frequent use in research applications (J. Deschamps et al., 2002).
Cardioprotection Research
Sodium thiosulfate (STS) postconditioning has been shown to preserve mitochondrial structure, function, and number in isolated rat hearts subjected to ischemia-reperfusion injury. This research highlights the therapeutic applications of STS in treating cardiovascular diseases, indicating its potential for cardioprotection (S. Ravindran & G. Kurian, 2018).
Electrochemical Characterization
Research on sulfonated thiophenes used as doping ions in the fabrication of ion-selective electrodes (ISEs) for Ag+ detection demonstrates the application of these compounds in electrochemical characterization. This study not only expands the understanding of ion-selective sensors but also contributes to advancements in electrochemical analysis techniques (Zekra Mousavi et al., 2008).
Environmental Applications
The use of sodium bisulfate (SBS) in reducing ammonia and alcohol emissions from dairy slurry illustrates its environmental application. SBS effectively mitigates emissions, highlighting its potential use in agricultural and environmental management practices to improve air quality (Huawei Sun et al., 2008).
Safety and Hazards
S-Sodium Ethanethiosulfonate is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and the Globally Harmonized System (GHS) . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing .
Wirkmechanismus
Mode of Action
It is known to participate in sulfur transfer reactions, which are crucial for various biochemical processes .
Biochemical Pathways
S-Sodium Ethanethiosulfonate is involved in sulfur transfer reactions, which are part of larger biochemical pathways. These pathways are essential for the synthesis of various sulfur-containing compounds .
Result of Action
It is known to participate in sulfur transfer reactions, which are crucial for various biochemical processes .
Biochemische Analyse
Biochemical Properties
S-Sodium Ethanethiosulfonate plays a significant role in biochemical reactions, particularly in the modification of thiol groups in proteins and enzymes . It interacts with cysteine residues in proteins, forming disulfide bonds that can alter the protein’s structure and function. This compound is known to interact with various enzymes, including proteases and kinases, by modifying their active sites and influencing their catalytic activity . The nature of these interactions often involves the formation of covalent bonds between this compound and the thiol groups of cysteine residues, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modifying the redox state of cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of thiol groups in signaling proteins can alter their activity and downstream signaling events. Additionally, this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups in proteins and enzymes. By forming disulfide bonds with cysteine residues, it can inhibit or activate enzyme activity, depending on the specific protein and the nature of the modification . This compound can also induce conformational changes in proteins, affecting their stability and function. Furthermore, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time, particularly in aqueous solutions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in redox balance and enzyme activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, cell death, and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. It is essential to carefully control the dosage of this compound in experimental settings to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox regulation and sulfur metabolism . It interacts with enzymes such as glutathione reductase and thioredoxin reductase, influencing the cellular redox state and the levels of reactive oxygen species . Additionally, this compound can affect the flux of metabolites through these pathways, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and effects on cellular function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . It can be targeted to organelles such as the mitochondria and endoplasmic reticulum through specific targeting signals and post-translational modifications . The subcellular localization of this compound can influence its activity and interactions with other biomolecules, affecting cellular metabolism and function .
Eigenschaften
IUPAC Name |
sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISVIEQBTMLLCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=S)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635520 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31999-88-9 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
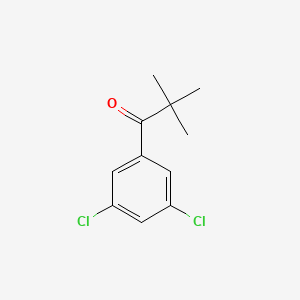
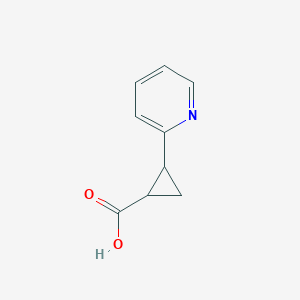
![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)

